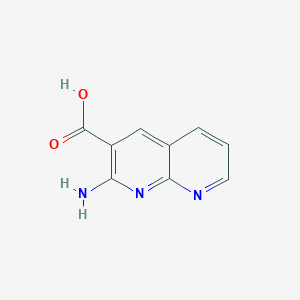

2-Amino-1,8-naphthyridine-3-carboxylic acid

Overview

Description

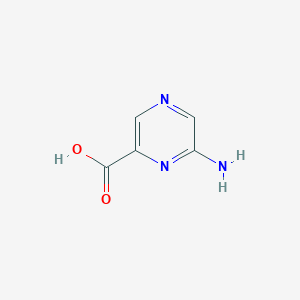

2-Amino-1,8-naphthyridine-3-carboxylic acid is a compound with the CAS Number: 46298-84-4 . It has a molecular weight of 189.17 . The IUPAC name for this compound is 2-amino [1,8]naphthyridine-3-carboxylic acid .

Synthesis Analysis

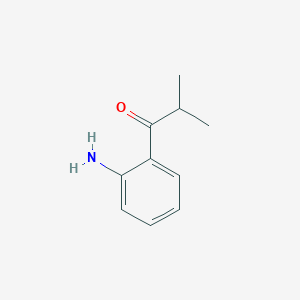

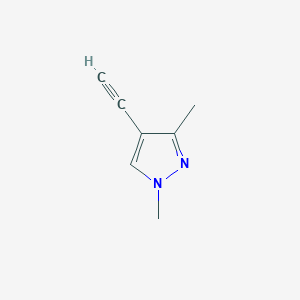

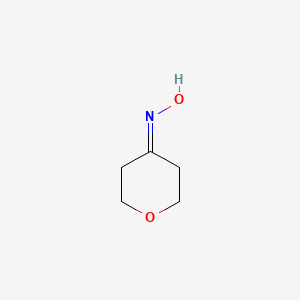

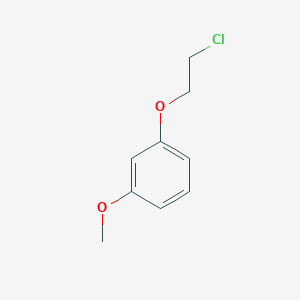

The synthesis of 1,8-naphthyridines, including 2-Amino-1,8-naphthyridine-3-carboxylic acid, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The Inchi Code for 2-Amino-1,8-naphthyridine-3-carboxylic acid is 1S/C9H7N3O2/c10-7-6 (9 (13)14)4-5-2-1-3-11-8 (5)12-7/h1-4H, (H,13,14) (H2,10,11,12) .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines, including 2-Amino-1,8-naphthyridine-3-carboxylic acid, involves multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical And Chemical Properties Analysis

2-Amino-1,8-naphthyridine-3-carboxylic acid is a powder with a melting point of 282-283 .Scientific Research Applications

Anticancer Activity

2-Amino-1,8-naphthyridine derivatives have shown potential in medicinal chemistry for their anticancer properties. These compounds can be designed to target specific cancer cells and inhibit their growth .

Anti-inflammatory Applications

These derivatives also exhibit anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of 2-Amino-1,8-naphthyridine derivatives makes them candidates for developing new antibiotics and treatments for bacterial infections .

Antihistaminic Effects

Compounds derived from 2-Amino-1,8-naphthyridine have been evaluated for their antihistaminic activity, showing promise as bronchorelaxants in animal models .

Antihypertensive Usage

These derivatives can be utilized in creating antihypertensive drugs due to their ability to manage blood pressure levels .

Antimalarial Potential

The antimalarial properties of these compounds make them a focus for developing new treatments against malaria .

Antiplatelet Aggregation

2-Amino-1,8-naphthyridine derivatives can inhibit platelet aggregation, which is crucial in preventing thrombosis and cardiovascular diseases .

Gastric Antisecretory Activity

These compounds have shown gastric antisecretory effects, which can be used in treating peptic ulcers and other gastrointestinal disorders .

Mechanism of Action

Target of Action

The primary target of 2-Amino-1,8-naphthyridine-3-carboxylic acid is the H1 receptor . The H1 receptor is a type of histamine receptor that belongs to the family of G-protein-coupled receptors. It plays a crucial role in the pathophysiology of allergic disorders like urticaria, rhino conjunctivitis, and asthma .

Mode of Action

2-Amino-1,8-naphthyridine-3-carboxylic acid interacts with the H1 receptor, leading to its antagonism . A molecular docking study was performed to understand the molecular interaction and binding mode of the compounds in the active site of the H1 receptor . This interaction results in a bronchorelaxant effect, as observed in an in vivo model using guinea pigs .

Biochemical Pathways

The compound affects the histamine-mediated biochemical pathways. Histamine influences immune regulation via an acute and chronic inflammatory response through four different types of G-protein-coupled receptors, H1, H2, H3, and H4 . By antagonizing the H1 receptor, 2-Amino-1,8-naphthyridine-3-carboxylic acid can modulate these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of 2-Amino-1,8-naphthyridine-3-carboxylic acid were predicted using in silico computational studies . These studies help understand the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for determining its bioavailability.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including 2-Amino-1,8-naphthyridine-3-carboxylic acid, has been of considerable interest to the synthetic community .

properties

IUPAC Name |

2-amino-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-6(9(13)14)4-5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIABIJQOSFTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490978 | |

| Record name | 2-Amino-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,8-naphthyridine-3-carboxylic acid | |

CAS RN |

46298-84-4 | |

| Record name | 2-Amino-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

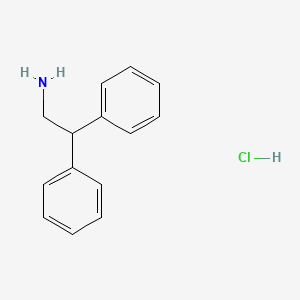

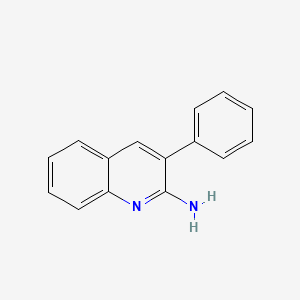

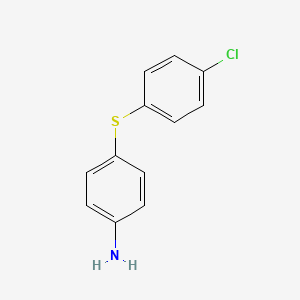

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

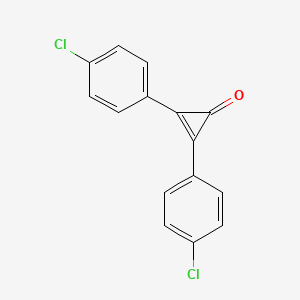

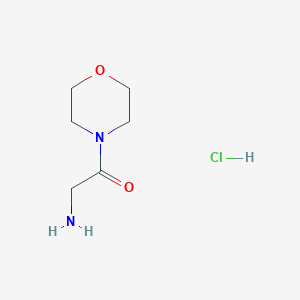

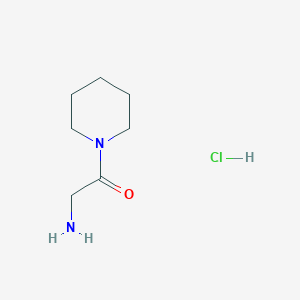

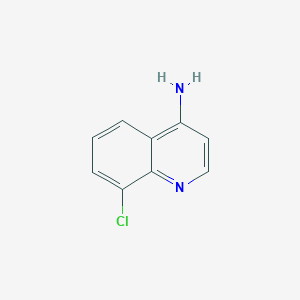

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.